Benzenamine, 3-(hexadecyloxy)-
Description
Benzenamine, 3-(hexadecyloxy)- (IUPAC name: 3-(hexadecyloxy)benzenamine) is a substituted aniline derivative characterized by a long hexadecyloxy (-O-C₁₆H₃₃) chain at the meta position of the benzene ring. The compound’s structure combines the aromatic amine group with a hydrophobic alkyl chain, making it a candidate for applications in surfactants, liquid crystals, or polymer stabilizers.
Properties
CAS No. |
1632-33-3 |
|---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
3-hexadecoxyaniline |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3 |
InChI Key |
UQQKQXGXSVISCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(hexadecyloxy)- typically involves the reaction of aniline with hexadecyloxy halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of Benzenamine, 3-(hexadecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH) participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions due to its electron-donating nature. Key reactions include:
A. Diazotization and Coupling
-
Diazotization with nitrous acid (HNO) at 0–5°C forms a diazonium salt, which undergoes coupling with phenols or aromatic amines to yield azo derivatives.
-
Example: Reaction with β-naphthol produces a deep orange azo dye.
B. Alkylation and Acylation
-
Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives.
-
Acylation with acetyl chloride forms the corresponding acetamide.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diazotization | NaNO, HCl, 0–5°C | Diazonium salt |
| Acylation | Acetyl chloride, NaOH, 25°C | 3-(Hexadecyloxy)acetanilide |
Oxidation Reactions
The electron-rich aromatic ring and amino group are susceptible to oxidation:
A. Ring Oxidation
-
Oxidizing agents like KMnO in acidic or alkaline media degrade the aromatic ring, forming quinones or carboxylic acids.
-
Example: Under acidic conditions, oxidation yields 3-(hexadecyloxy)nitrobenzene .
B. Amino Group Oxidation
-
Hydrogen peroxide (HO) oxidizes -NH to nitroso (-NO) or nitro (-NO) groups.
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| KMnO | HSO, 80°C | 3-(Hexadecyloxy)benzoic acid |
| HO | Acetic acid, reflux | 3-(Hexadecyloxy)nitrosobenzene |
Reduction Reactions
The nitroso or nitro derivatives can be reduced back to the amine:
A. Catalytic Hydrogenation
-
H gas over palladium catalyst reduces nitro groups to -NH.
B. Chemical Reduction
Electrophilic Aromatic Substitution (EAS)
The alkoxy group (-O-CH) directs incoming electrophiles to the ortho and para positions:
A. Nitration
B. Sulfonation
-
Reaction with fuming HSO introduces a sulfonic acid group at the para position relative to the alkoxy chain .
| EAS Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO, HSO | Para | 3-(Hexadecyloxy)-4-nitroaniline |
| Sulfonation | Oleum, 60°C | Ortho | 3-(Hexadecyloxy)-2-sulfobenzenamine |
Alkoxy Chain Reactivity
The hexadecyloxy group undergoes hydrolysis and elimination:
A. Acid-Catalyzed Hydrolysis
-
Concentrated HCl at reflux cleaves the ether bond, yielding 3-aminophenol and 1-hexadecanol.
B. Elimination Reactions
-
Strong bases (e.g., NaOH) at high temperatures promote β-elimination, forming alkenes.
Coordination Chemistry
The amino group acts as a ligand for metal ions:
-
Complexation with Cu(II) or Fe(III) salts forms stable chelates, characterized by shifts in UV-Vis spectra .
Surface-Mediated Coupling Reactions
On metallic surfaces (e.g., Au, Cu), Ullmann-type coupling forms biaryl structures :
Key Stability Considerations
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH.
-
pH Sensitivity : Protonation of -NH occurs below pH 4, altering solubility.
This compound’s multifunctional reactivity makes it valuable in surfactant synthesis, liquid crystal development, and polymer chemistry . Experimental protocols should account for steric hindrance from the long alkoxy chain, which moderates reaction rates compared to simpler anilines.
Scientific Research Applications
Benzenamine, 3-(hexadecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic properties, although not yet widely adopted.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(hexadecyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Alkoxy-Substituted Benzenamines
Compounds with alkoxy groups at the meta position exhibit variations in hydrophobicity, solubility, and thermal stability depending on chain length.
Key Observations :
Branched or Complex Alkoxy Substituents
Key Observations :
- Branched or ether-containing alkoxy groups introduce steric and electronic effects, altering reactivity and phase behavior.
- Complex substituents (e.g., phenoxypropyl) expand applications in catalysis or supramolecular chemistry .
Electron-Withdrawing Substituents
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase acidity (lower pKa) and stabilize charge-separated intermediates.
- Such derivatives are prevalent in agrochemicals due to enhanced reactivity and target specificity .
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(hexadecyloxy)benzenamine?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 3-aminophenol with hexadecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts. Reaction efficiency may depend on the choice of phase-transfer catalysts .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 3-(hexadecyloxy)benzenamine?
- Methodology :
- ¹H NMR : The aromatic protons adjacent to the -OCH₂ group (C-2 and C-4 positions) show deshielding (~6.5–7.0 ppm). The hexadecyloxy chain’s terminal methyl group appears at ~0.88 ppm (triplet), with methylene protons as a broad multiplet (~1.2–1.5 ppm).
- IR : Stretching vibrations for the aromatic C-N (1250–1350 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) bonds are key identifiers. Comparisons with analogs like 4-methoxybenzenamine () can validate spectral assignments .
Q. What are the solubility and stability considerations for 3-(hexadecyloxy)benzenamine in common solvents?
- Methodology : Due to its long alkyl chain, the compound is highly lipophilic. Solubility tests in toluene, THF, and chloroform (polar aprotic solvents) are recommended. Stability under acidic/basic conditions should be assessed via HPLC monitoring over 24–48 hours. Degradation products (e.g., free benzenamine) may indicate hydrolytic cleavage of the ether bond .
Advanced Research Questions
Q. How does the hexadecyloxy substituent influence the compound’s interaction with lipid bilayers or biological membranes?
- Methodology : Molecular dynamics simulations can model the insertion of the alkyl chain into lipid bilayers (e.g., DPPC membranes). Experimental validation via fluorescence anisotropy or calorimetry (DSC) can measure changes in membrane fluidity. Compare results with shorter-chain analogs (e.g., 3-(hexyloxy)benzenamine, ) to assess chain-length effects .
Q. What contradictions exist in reported bioactivity data for alkoxy-substituted benzenamines, and how can they be resolved?
- Analysis : While benzenamine derivatives (e.g., 4-methoxy) show antifungal activity ( ), the hexadecyloxy analog’s bulky chain may hinder membrane penetration. Conflicting data might arise from assay conditions (e.g., solvent choice affecting bioavailability). Dose-response studies in dual models (in vitro fungal assays vs. in planta systems) are needed to reconcile discrepancies .
Q. How can computational chemistry predict the electronic effects of the hexadecyloxy group on the benzenamine core?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The alkoxy group’s electron-donating nature increases aromatic ring electron density, affecting reactivity in electrophilic substitution. Compare with trifluoromethoxy analogs ( ) to evaluate substituent electronic contributions .
Data Analysis and Experimental Design
Q. What strategies optimize HPLC separation of 3-(hexadecyloxy)benzenamine from structurally similar impurities?
- Methodology : Use a C18 reverse-phase column with a gradient elution (e.g., acetonitrile/water 70:30 to 95:5 over 20 min). Monitor at 254 nm (aromatic absorption). Spiking experiments with synthetic impurities (e.g., 3-aminophenol) validate resolution. Adjust column temperature (30–40°C) to improve peak symmetry .
Q. How do kinetic studies inform the reaction mechanism of 3-(hexadecyloxy)benzenamine synthesis?
- Experimental Design : Conduct time-course sampling (0–24 hrs) to track reactant consumption via GC-MS or NMR. A linear correlation between ln([reactant]) vs. time suggests first-order kinetics. Vary catalyst loading (e.g., CuI in Ullmann coupling) to identify rate-limiting steps .
Contradictions and Validation
Q. Why might reported melting points for 3-(hexadecyloxy)benzenamine vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
